
Methyl 3-methyl-4-(methylthio)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-4-(methylthio)benzoate is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-(methylthio)benzoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-4-(methylthio)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of toluene with methyl 4-(methylthio)benzoyl chloride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-4-(methylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Methyl 3-methyl-4-(methylsulfinyl)benzoate or methyl 3-methyl-4-(methylsulfonyl)benzoate.
Reduction: 3-methyl-4-(methylthio)benzyl alcohol.
Substitution: Methyl 3-methyl-4-(methylthio)-2-nitrobenzoate or methyl 3-methyl-4-(methylthio)-2-bromobenzoate.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-4-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-4-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the additional methyl group on the benzene ring.
Methyl 3-methylbenzoate: Lacks the methylthio group, affecting its chemical reactivity and applications.
Methyl 4-methylbenzoate: Similar but with different substitution pattern, leading to different chemical properties.
Uniqueness
Methyl 3-methyl-4-(methylthio)benzoate is unique due to the presence of both a methyl group and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
methyl 3-methyl-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-7-6-8(10(11)12-2)4-5-9(7)13-3/h4-6H,1-3H3 |
Clave InChI |
WWWXZUTWZHIOHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


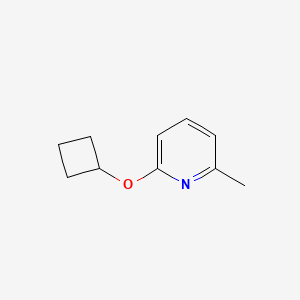
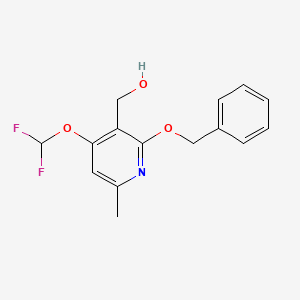
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)


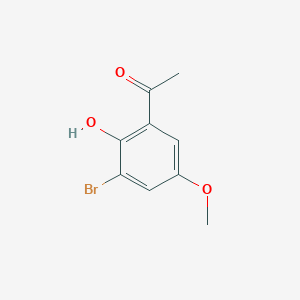

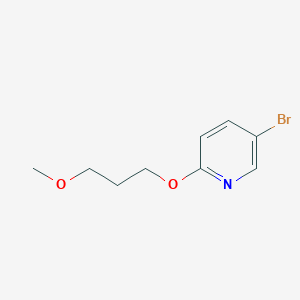
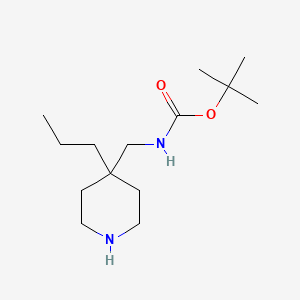
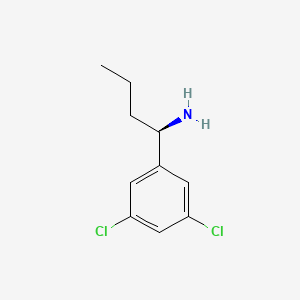

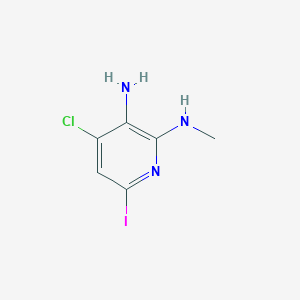

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)
